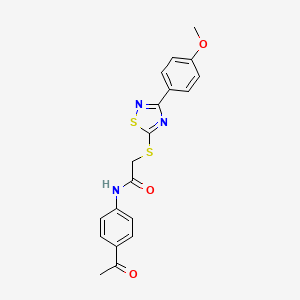

N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

This compound belongs to a class of sulfur-containing heterocyclic acetamides, characterized by a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and linked via a thioether bridge to an N-(4-acetylphenyl)acetamide moiety. Its synthesis typically involves cyclization of thiosemicarbazide intermediates followed by acetylation .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-12(23)13-3-7-15(8-4-13)20-17(24)11-26-19-21-18(22-27-19)14-5-9-16(25-2)10-6-14/h3-10H,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDFDIOMSLRLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with an appropriate aldehyde or ketone under acidic conditions.

Attachment of the Methoxyphenyl Group: The thiadiazole ring can be functionalized by introducing the methoxyphenyl group through a nucleophilic substitution reaction.

Formation of the Acetylphenyl Group: The final step involves the acylation of the compound with an acetyl group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the phenyl groups, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a thiadiazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole moiety and subsequent acetamide modifications. Various methods have been reported for synthesizing related thiadiazole derivatives, which may provide insights into optimizing the synthesis of N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing the thiadiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that derivatives with halogen substitutions on the phenyl ring improved antibacterial activity significantly .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are particularly noteworthy. Several studies have explored their efficacy against different cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on human breast adenocarcinoma cells (MCF7), showing promising results . Molecular docking studies further revealed potential interactions with cancer-related targets, enhancing their therapeutic appeal.

Acetylcholinesterase Inhibition

Thiadiazole derivatives have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds designed with similar structural features exhibited potent AChE inhibitory activity, suggesting potential applications in treating cognitive disorders .

Antimicrobial Study

In a comparative study of various thiadiazole derivatives, this compound was assessed for its antimicrobial efficacy using standard methods against strains like E. coli and S. aureus. The results indicated a significant reduction in bacterial growth compared to control samples .

Anticancer Evaluation

Another case study focused on the anticancer potential of this compound against several cancer cell lines. The assessment utilized the Sulforhodamine B assay to measure cell viability post-treatment. The findings suggested that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Future Directions and Research Opportunities

The diverse biological activities exhibited by this compound present numerous avenues for future research:

- Optimization of Synthesis : Exploring more efficient synthetic routes could enhance yield and reduce costs.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities could lead to better-targeted therapies.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and phenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- 4-Methoxyphenyl (Target) : Enhances lipophilicity and may stabilize π-π stacking with aromatic residues in enzyme active sites .

- Fluorophenyl () : Introduces electronegativity, improving metabolic stability and bioavailability .

- Thiophene () : Adds planar heteroaromaticity, possibly aiding in hydrophobic interactions .

2.3 Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s calculated logP (~3.2) is higher than fluorophenyl (logP ~2.8) and acetamidophenyl (logP ~2.5) analogs due to the methoxy and acetyl groups .

- Solubility : Aqueous solubility decreases with larger hydrophobic substituents (e.g., m-tolyl in CAS 483350-50-1 vs. thiophen-2-yl in ) .

- Biological Activity: Kinase Inhibition: Triazole analogs (e.g., CAS 483350-50-1) show promise as ATP-competitive kinase inhibitors, while thiadiazoles may bind non-competitively due to structural rigidity . Anticancer Potential: Fluorophenyl and pyridinyl derivatives () exhibit higher cytotoxicity in vitro, possibly due to enhanced target affinity .

2.4 Molecular Docking and Binding Interactions

Glide XP docking studies () suggest that the thioether and acetamide groups in the target compound form hydrogen bonds with catalytic residues (e.g., Lys33 in CDK5), while the 4-methoxyphenyl engages in hydrophobic enclosure with nonpolar enzyme pockets . Comparatively, triazole derivatives with thiophene substituents () show stronger van der Waals interactions due to their planar geometry .

Biological Activity

N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates the 1,3,4-thiadiazole scaffold, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety is known for its wide range of biological activities including anticancer , antimicrobial , and anticonvulsant effects. The structural diversity of thiadiazoles allows for various substitutions that can enhance their biological efficacy.

Anticancer Activity

Numerous studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines :

- A study reported that certain thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells. Notably, the compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 |

| Compound 31 | MDA (Breast Cancer) | 9 |

| Compound with methoxy group | PC3 (Prostate Cancer) | 22.19 ± 2.1 |

The structure–activity relationship (SAR) studies indicate that the nature of substituents on the thiadiazole ring significantly influences cytotoxic activity. Compounds with electron-donating groups generally show enhanced potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been well documented. These compounds demonstrate effectiveness against a range of bacterial and fungal pathogens.

- Antibacterial and Antifungal Effects :

- Thiadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with halogenated phenyl substituents exhibited increased antibacterial activity against Staphylococcus aureus and Escherichia coli, while other derivatives displayed antifungal activity against Candida albicans and Aspergillus niger .

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | <32 |

| Escherichia coli | Antibacterial | <32 |

| Candida albicans | Antifungal | 24–26 |

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives is another area of interest. Research indicates that these compounds can modulate GABA receptors to exert their effects.

- Mechanism of Action :

Case Studies

Several case studies provide insight into the efficacy and mechanism of action of this compound:

- In Vivo Studies : In animal models using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test for seizure induction, certain thiadiazole derivatives demonstrated significant anticonvulsant effects comparable to standard antiepileptic drugs like phenytoin .

- Cytotoxicity Testing : The MTT assay was employed to assess the cytotoxicity of various thiadiazole derivatives against multiple cancer cell lines. Results indicated that specific modifications to the thiadiazole structure could lead to enhanced cytotoxicity without significantly affecting normal cell viability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions followed by cyclization. For example, thiosemicarbazide derivatives can be refluxed with aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol with catalytic acetic acid, followed by purification via recrystallization (e.g., aqueous ethanol). Yield optimization may involve adjusting reaction time (4–6 hours), temperature (80–90°C), or stoichiometric ratios of intermediates . Triethylamine is often used as a base to neutralize byproducts during chloroacetylation steps in analogous syntheses .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- X-ray crystallography : Resolves intramolecular interactions (e.g., S···O contacts) and dihedral angles between aromatic rings, as demonstrated in structurally similar thiadiazoles .

- NMR spectroscopy : Confirms proton environments (e.g., acetyl, methoxy groups) and detects impurities.

- HPLC/MS : Validates molecular weight and purity (target ≥95%). Avoid relying solely on melting points due to polymorphism risks.

Q. How should researchers design initial biological activity screens for this compound?

- Methodology : Prioritize in vitro assays based on structural analogs (e.g., thiadiazole and thiazole derivatives). For antimicrobial screening, use standardized microdilution assays against Staphylococcus aureus or Candida albicans with positive controls (e.g., ciprofloxacin). Anticancer activity can be tested via MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and guide structural modifications?

- Methodology :

- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity). Validate with crystal structure data from PubChem (e.g., intramolecular distances <3.0 Å indicate stable interactions) .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity trends from literature analogs .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodology :

- Standardize assay protocols : Variability in MIC (Minimum Inhibitory Concentration) values may arise from differences in inoculum size or culture media. Adopt CLSI guidelines for reproducibility .

- Control for purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Use orthogonal purification (e.g., column chromatography followed by recrystallization) .

- Evaluate stereochemistry : Racemic mixtures vs. enantiopure forms may exhibit divergent activities; employ chiral HPLC for separation .

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?

- Methodology :

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electron density in the thiadiazole ring .

- Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide or urea groups to enhance solubility or target affinity, as seen in triazolothiadiazine derivatives .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays and plasma protein binding via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.